1-Methoxy-2-propyl acetate

Descripción

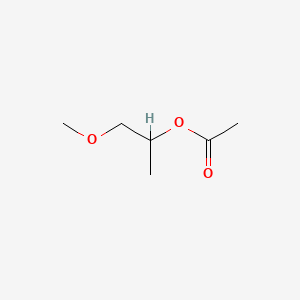

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxypropan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKCFNBLRBOGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3, Array | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026796 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Colorless, hygroscopic liquid, with a characteristic odor; [ICSC], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, flammable liquid with sweet ether-like odor. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

302 °F at 760 mmHg (USCG, 1999), 145-146 °C, BP: 145.8 °C at 101.325 kPa, BP: 302 °F = 150 °C = 423 K at 1 atm, 146 °C, 302 °F | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

114 °F (USCG, 1999), 42 °C, 45.5 °C (113.9 °F) - closed cup, 108 °F (42 °C) - closed cup, 42 °C c.c. | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.98X10+5 mg/L at 25 °C, In water, 198 g/L at 20 °C, pH 6.8, Solubility in water, g/100ml: 19.8 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.969 at 20 °C, Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C, Saturated vapor density: 0.00167 lbs/cu ft at 68 °C, Relative density (water = 1): 0.96, 0.969 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.02 (Air = 1), Relative vapor density (air = 1): 4.6 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.92 [mmHg], 3.92 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5 | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid at 15 °C and 1 atm | |

CAS No. |

108-65-6; 84540-57-8, 108-65-6 | |

| Record name | PROPYLENE GLYCOL METHYL ETHER ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyisopropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxy-1-methoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-methoxy-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYISOPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7O2U6S2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL MONOMETHYL ETHER ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0800 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHOXY-2-PROPYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/820 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-66 °C | |

| Record name | 1-Methoxy-2-propyl acetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1-Methoxy-2-propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-propyl acetate, also known as propylene glycol methyl ether acetate (PGMEA), is a versatile organic solvent with a wide range of applications in various industries, including coatings, inks, electronics, and chemical synthesis. Its unique combination of an ether and an ester functional group imparts a desirable balance of properties, such as good solvency for a variety of resins, a moderate evaporation rate, and low surface tension. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with experimental methodologies and visual representations of key processes to support researchers and professionals in its application.

Physical Properties

The physical characteristics of this compound are critical for its performance as a solvent and in various formulations. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Units |

| CAS Number | 108-65-6 | - |

| Synonyms | Propylene glycol methyl ether acetate, PGMEA, PMA | - |

| Molecular Formula | C₆H₁₂O₃ | - |

| Molecular Weight | 132.16 | g/mol |

| Appearance | Colorless liquid | - |

| Odor | Mild, sweet, ether-like | - |

| Melting Point | -67 | °C |

| Boiling Point | 145 - 146 | °C |

| Flash Point | 42 - 45 | °C |

| Autoignition Temperature | 315 - 353 | °C |

Density, Vapor, and Solubility Properties

| Property | Value | Units |

| Density (at 20°C) | 0.965 - 0.970 | g/cm³ |

| Vapor Pressure (at 20°C) | 3.1 - 5.2 | hPa |

| Vapor Density (air = 1) | 4.6 | - |

| Water Solubility (at 20°C) | 19.8 | g/L |

| Partition Coefficient (log P) | 0.43 - 1.2 | - |

| Refractive Index (at 20°C) | 1.402 | - |

| Viscosity (at 25°C) | 1.13 | mPa·s |

| Surface Tension (at 25°C) | 26.9 | dyn/cm |

Safety and Hazard Properties

| Property | Value | Units |

| Lower Explosive Limit | 1.2 - 1.5 | % (v/v) |

| Upper Explosive Limit | 7.0 - 13.1 | % (v/v) |

Experimental Protocols

The accurate determination of the physical and chemical properties of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Determination of Boiling Point (ASTM D1078)

The distillation range of volatile organic liquids such as this compound is determined according to the ASTM D1078 standard.[1][2][3][4]

Principle: This test method covers the determination of the distillation range of liquids that are chemically stable during the process. A specified volume of the liquid is distilled under controlled conditions. Observations of the temperature at the initial boiling point and at various volume percentages of the condensed distillate are recorded.

Apparatus:

-

Distillation flask

-

Condenser

-

Heating mantle or bath

-

Calibrated thermometers or temperature sensors

-

Graduated receiving cylinder

Procedure:

-

A 100 mL sample is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is recorded as the distillate is collected in the receiving cylinder at various volume increments.

-

The final boiling point is the maximum temperature recorded during the distillation.

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using one of the several methods described in OECD Guideline 104, such as the static method, the dynamic method, or the effusion method.[5][6][7][8][9]

Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Apparatus (Static Method):

-

Constant-temperature bath

-

Sample vessel

-

Pressure measuring device (manometer)

-

Vacuum pump

Procedure (Static Method):

-

A small amount of the sample is introduced into the sample vessel.

-

The sample is degassed to remove any dissolved air.

-

The vessel is placed in a constant-temperature bath until thermal equilibrium is reached.

-

The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured.

-

The measurement is repeated at different temperatures to obtain the vapor pressure curve.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the column elution method or the flask method as described in OECD Guideline 105.[10][11][12][13][14]

Principle: The water solubility is the saturation mass concentration of a substance in water at a given temperature.

Apparatus (Flask Method):

-

Constant-temperature water bath with a shaker

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

A suitable analytical method for quantification (e.g., gas chromatography)

Procedure (Flask Method):

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant-temperature bath for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of the substance in the aqueous solution is determined using an appropriate analytical technique.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The partition coefficient (log P) of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.[15][16][17][18][19]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of two largely immiscible solvents, n-octanol and water. The HPLC method correlates the retention time of a substance on a nonpolar stationary phase with its known log P value.

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reversed-phase column (e.g., C18)

-

UV detector or other suitable detector

-

Reference substances with known log P values

Procedure:

-

A calibration curve is generated by injecting a series of reference substances with known log P values and recording their retention times.

-

The test substance is then injected under the same chromatographic conditions.

-

The retention time of the test substance is measured.

-

The log P value of the test substance is determined by interpolation from the calibration curve.

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both esters and ethers.

-

Hydrolysis: As an ester, it can undergo hydrolysis, especially in the presence of strong acids or bases, to form 1-methoxy-2-propanol and acetic acid. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[20][21]

-

Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing agents.[22]

-

Thermal Decomposition: When heated to decomposition, it can release irritating fumes and carbon oxides (carbon monoxide and carbon dioxide).[20][21]

-

Atmospheric Degradation: In the atmosphere, this compound is primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals.[20][21][23][24] The reaction with OH radicals leads to the formation of methyl formate, acetic acid, and acetic anhydride.[23][24][25]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of 1-methoxy-2-propanol with acetic acid. This reaction is often catalyzed by a solid acid catalyst in a continuous process.[26][27][28]

Caption: Continuous synthesis of this compound.

Atmospheric Degradation Pathway

The primary degradation pathway for this compound in the troposphere is through reaction with hydroxyl radicals (•OH). This process is a key factor in determining its atmospheric lifetime.

Caption: Atmospheric degradation of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The tabulated data, coupled with descriptions of standardized experimental protocols, offer a valuable resource for scientists and researchers. The inclusion of diagrams illustrating the synthesis and atmospheric degradation pathways further enhances the understanding of this important industrial solvent. This comprehensive information is intended to support the safe and effective use of this compound in research, development, and various industrial applications.

References

- 1. ASTM D1078 - Normalab [normalab.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D1078 (Distillation Range of Lacquer Solvents & Diluents) – SPL [spllabs.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. laboratuar.com [laboratuar.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. oecd.org [oecd.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 20. Page loading... [guidechem.com]

- 21. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. recochem.com [recochem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Unveiling this compound: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]

- 26. Method for preparing this compound by continuous esterification reaction - Eureka | Patsnap [eureka.patsnap.com]

- 27. researchgate.net [researchgate.net]

- 28. CN101337885B - Method for preparing this compound by continuous esterification reaction - Google Patents [patents.google.com]

1-Methoxy-2-propyl acetate CAS number 108-65-6

An In-depth Technical Guide to 1-Methoxy-2-propyl Acetate (CAS 108-65-6)

Introduction

This compound, commonly known as Propylene Glycol Methyl Ether Acetate (PGMEA), is a versatile P-type glycol ether with the CAS number 108-65-6.[1][2] It is a colorless, hygroscopic liquid characterized by a mild, sweet, ether-like odor.[1][3] Structurally, PGMEA possesses both ether and ester functional groups, which imparts an amphiphilic nature, allowing it to dissolve a wide range of polar and non-polar substances.[3][4][5] This property, combined with its low toxicity and moderate evaporation rate, makes it a highly sought-after solvent in numerous industrial and research applications, including the manufacturing of semiconductors, coatings, inks, and cleaners.[1][2][5][6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing its properties, synthesis, analytical methods, and applications.

Chemical and Physical Properties

The physicochemical properties of this compound are well-documented, making it a predictable and reliable solvent for various applications. It is freely miscible with most common organic solvents but has limited miscibility with water.[3][5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 108-65-6 | [1][8] |

| Molecular Formula | C₆H₁₂O₃ | [1][9][10] |

| Molecular Weight | 132.16 g/mol | [1][9][10] |

| Appearance | Colorless liquid | [1][9][11] |

| Odor | Sweet, ether-like | [1][9] |

| Boiling Point | 146 °C (294.8 °F) at 760 mmHg | [5][11] |

| Melting Point | -66 °C (-87 °F) | [1][11] |

| Density | 0.969 g/cm³ | [9] |

| Vapor Pressure | 3.92 mm Hg at 25 °C | [1] |

| Water Solubility | 1.98 x 10⁵ mg/L at 25 °C | [1] |

| log Kow (Octanol/Water Partition Coefficient) | 0.56 | [1] |

| Refractive Index | 1.402 at 20 °C | [12] |

| Viscosity | 1.11 mPa·s at 25 °C |[1] |

Synthesis of this compound

The primary industrial synthesis of PGMEA is achieved through the esterification of propylene glycol methyl ether (PGME) with acetic acid (AA).[13] This reaction is typically facilitated by an acid catalyst. While traditional methods used homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, modern processes often employ heterogeneous solid acid catalysts, such as Amberlyst-15, to simplify purification and minimize acidic impurities in the final product.[13][14][15]

Caption: Synthesis of PGMEA via catalyzed esterification.

Experimental Protocol: Heterogeneous Catalytic Esterification

This protocol is a generalized procedure based on modern synthesis methods using a solid acid catalyst.[13][14][16]

-

Reactor Setup: A stirred-tank reactor equipped with a heating mantle, temperature controller, and a distillation column (for water removal) is charged with propylene glycol methyl ether (PGME) and acetic acid (AA). A typical molar ratio is 1:1, though an excess of one reactant can be used to drive the equilibrium.[13]

-

Catalyst Addition: The solid acid catalyst (e.g., Amberlyst-15 ion-exchange resin) is added to the reactor. The catalyst loading is typically determined based on the weight of the limiting reactant.[13]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 70 °C and 150 °C and stirred continuously.[14][16]

-

Water Removal: Water, a byproduct of the esterification, is continuously removed from the reaction mixture, often by azeotropic distillation, to shift the reaction equilibrium towards the product side.[14][16]

-

Monitoring: The reaction progress is monitored by taking samples periodically and analyzing the concentration of reactants and products using gas chromatography (GC).[17]

-

Purification: Upon completion, the solid catalyst is filtered off. The crude product is then purified by fractional distillation (rectification) to remove any unreacted starting materials and byproducts, yielding high-purity PGMEA.[14]

Applications

PGMEA's unique solvency characteristics make it indispensable across several high-technology and industrial sectors.[5]

-

Electronics and Semiconductors: It is a cornerstone solvent in the electronics industry, primarily used in photolithography processes for manufacturing semiconductors and flat-panel displays.[2][5][6] It serves as a solvent for photoresists and as a cleaning agent for removing residues from silicon wafers.[5][12]

-

Paints and Coatings: PGMEA is a high-performance solvent for various resins, including acrylics, epoxies, alkyds, polyesters, and polyurethanes.[7] Its moderate evaporation rate is ideal for controlling drying times and improving film formation and gloss in automotive and industrial coatings.[5][12]

-

Inks and Dyes: It is widely used as a solvent in printing inks and textile dyes due to its strong dissolving power for a variety of polymers and pigments.[3][4][7]

-

Cleaning Agents: Its ability to dissolve oils, fats, waxes, and resins makes it an effective component in industrial and precision cleaning formulations.[1][5]

-

Pharmaceuticals: While a smaller market segment, pharmaceutical-grade PGMEA is used in some drug formulations and for the production of medical devices where high purity is essential.[18]

Caption: Major industrial applications of PGMEA.

Safety and Toxicology

PGMEA is considered to have low acute toxicity. However, it is a flammable liquid and its vapors can form explosive mixtures with air.[8][11] Appropriate safety measures, such as working in well-ventilated areas and avoiding ignition sources, are crucial.[8][19]

Table 2: Safety and Toxicological Data

| Parameter | Value | Species | Source |

|---|---|---|---|

| Flash Point | 42 °C (107.6 °F) - Closed Cup | N/A | [11][12] |

| Lower Explosive Limit (LEL) | 1.3% at 173°F | N/A | [9] |

| Upper Explosive Limit (UEL) | 13.1% at 283°F | N/A | [9] |

| LD50 (Oral) | 6,190 - 10,000 mg/kg | Rat | [8] |

| LD50 (Dermal) | >2,000 mg/kg | Rat | [8] |

| LC50 (Inhalation) | >23.5 mg/L (6 h) | Rat |[19] |

The substance can defat the skin, potentially causing dryness or cracking with prolonged contact.[1] It is also classified as an irritant to the eyes and respiratory tract.[1] High-level exposure may lead to central nervous system depression, with symptoms like dizziness and headache.[8][19] Standard personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling the chemical.[8][20]

Analytical Methods

The concentration of PGMEA, particularly in workplace air, is often monitored to ensure safety compliance. A standard method is published by the Occupational Safety and Health Administration (OSHA).

Experimental Protocol: OSHA Method 99 - Air Sample Analysis

This protocol outlines the collection and analysis of airborne this compound.[9]

-

Sample Collection: Air is drawn through a solid sorbent tube, specifically a coconut shell charcoal tube, using a calibrated personal sampling pump. The recommended flow rate is 0.1 L/min for a total sample volume of 10 L.[9][21]

-

Sample Storage: After collection, the samples should be refrigerated and shipped overnight with cold packs to the laboratory to minimize hydrolysis of the acetate.[9]

-

Desorption: In the laboratory, the charcoal from the tube is transferred to a vial. A desorption solvent, typically 95/5 (v/v) methylene chloride/methanol, is added to extract the PGMEA from the charcoal.[21]

-

Analysis: The resulting solution is analyzed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[9][21]

-

Quantification: A calibration curve is generated using standard solutions of PGMEA in the desorption solvent. The concentration of PGMEA in the air sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Caption: Workflow for the analysis of airborne PGMEA.

References

- 1. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Introduction of 1-Methoxy-2-propyl acetate_Chemicalbook [chemicalbook.com]

- 5. Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety - Blog [gpcchem.com]

- 6. echemi.com [echemi.com]

- 7. sfdchem.com [sfdchem.com]

- 8. carlroth.com [carlroth.com]

- 9. This compound | Occupational Safety and Health Administration [osha.gov]

- 10. This compound (CAS 108-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. fishersci.com [fishersci.com]

- 12. methoxyisopropyl acetate, 108-65-6 [thegoodscentscompany.com]

- 13. mdpi.com [mdpi.com]

- 14. CN101337885B - Method for preparing this compound by continuous esterification reaction - Google Patents [patents.google.com]

- 15. CN1699327A - process for synthesizing propylene glycol methyl ether acetate (PMA) - Google Patents [patents.google.com]

- 16. Unveiling this compound: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. dataintelo.com [dataintelo.com]

- 19. download.basf.com [download.basf.com]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. Analytical Method [keikaventures.com]

synthesis of 1-Methoxy-2-propyl acetate

An In-depth Technical Guide to the Synthesis of 1-Methoxy-2-propyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PGMEA), a key solvent in various high-technology industries including semiconductor manufacturing and pharmaceuticals, is prized for its excellent solvency, low toxicity, and favorable evaporation rate. This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity this compound. The document details the prevalent methods of esterification and transesterification, offering in-depth experimental protocols, quantitative data on reaction parameters, and visual representations of reaction pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science who are engaged in the synthesis and application of this versatile solvent.

Introduction

This compound, also known as propylene glycol methyl ether acetate (PGMEA) or PMA, is a colorless liquid with a mild, ether-like odor.[1][2] Its bifunctional nature, possessing both ether and ester groups, allows it to dissolve a wide range of polar and non-polar substances, making it an exceptional solvent for paints, inks, coatings, and photoresist formulations in the semiconductor industry.[1][3][4] The synthesis of high-purity PGMEA is of significant industrial importance, with a focus on efficient, cost-effective, and environmentally benign production methods.

This guide explores the two primary chemical pathways for the :

-

Direct Esterification: The reaction of 1-methoxy-2-propanol (propylene glycol methyl ether, PM) with acetic acid.

-

Transesterification: The reaction of 1-methoxy-2-propanol with an acetate ester, such as methyl acetate or ethyl acetate.

Synthesis Pathways

Direct Esterification of 1-Methoxy-2-propanol

The most common method for synthesizing this compound is the direct esterification of 1-methoxy-2-propanol with acetic acid.[5] This is a reversible reaction, typically catalyzed by an acid catalyst. To drive the reaction towards the product side and achieve high yields, the water formed as a byproduct is continuously removed.[6]

Reaction Scheme:

A variety of acid catalysts can be employed for this reaction, ranging from traditional mineral acids to solid acid catalysts, which offer advantages in terms of separation and reusability.

Catalysts:

-

Homogeneous Catalysts: Concentrated sulfuric acid, hydrofluoric acid, and p-toluenesulfonic acid.[6][7] While effective, these catalysts can be corrosive and require neutralization and separation steps, which can complicate the purification process.[7]

-

Heterogeneous Catalysts (Solid Acids): Ion-exchange resins such as Amberlyst-15, Amberlyst-35, and NKC-9, as well as sulfated metal oxides like SO₄²⁻/TiO₂.[5][6][8] These catalysts are preferred in industrial applications as they are easily separated from the reaction mixture, minimize corrosion issues, and can be regenerated and reused.[5]

The following diagram illustrates the general workflow for the direct esterification of 1-methoxy-2-propanol.

Caption: General workflow for the direct esterification synthesis of PGMEA.

Transesterification of 1-Methoxy-2-propanol

An alternative route to this compound is through the transesterification of 1-methoxy-2-propanol with an acetate ester, such as methyl acetate or ethyl acetate.[6][9] This method can be advantageous as it avoids the production of water, which can simplify the purification process. The reaction is typically catalyzed by a basic or acid catalyst.

Reaction Scheme (with Methyl Acetate):

Catalysts:

-

Basic Catalysts: Sodium methoxide is a common catalyst for this reaction.[9]

-

Acid Catalysts: Ion-exchange resins can also be utilized.[6]

The choice of catalyst and reaction conditions will influence the reaction rate and equilibrium position.

The logical relationship for the transesterification pathway is depicted in the following diagram.

Caption: Logical diagram of the transesterification synthesis of PGMEA.

Experimental Protocols

This section provides detailed experimental methodologies for the via direct esterification, a commonly employed laboratory and industrial method.

Batch Reactor Synthesis using a Solid Acid Catalyst

This protocol is based on studies utilizing a stirred batch reactor with an ion-exchange resin catalyst.[5][10]

Materials:

-

1-Methoxy-2-propanol (PGME, >99.5%)

-

Acetic Acid (AA, >99.7%)

-

Amberlyst-15 (or Amberlyst-35) ion-exchange resin

-

Nitrogen gas (>99.8%)

Equipment:

-

Jacketed glass reactor with a condenser

-

Mechanical stirrer

-

Temperature controller and probe

-

Heating mantle or circulating bath

-

Sampling port

Procedure:

-

Catalyst Preparation: The ion-exchange resin is washed with deionized water and dried in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove moisture.

-

Reaction Setup: The dried reactor is charged with the desired molar ratio of 1-methoxy-2-propanol and acetic acid (e.g., 1:1 to 1:4).[5][8]

-

Inert Atmosphere: The reactor is purged with nitrogen gas to create an inert atmosphere.

-

Catalyst Addition: The pre-weighed solid acid catalyst is added to the reactant mixture. The catalyst loading can range from approximately 7 to 37 g of catalyst per mole of the limiting reactant (PGME).[5]

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 60-100 °C) while being continuously stirred.[5]

-

Sampling: Samples are withdrawn from the reactor at regular intervals to monitor the progress of the reaction. The samples are immediately cooled to quench the reaction.

-

Analysis: The composition of the samples is analyzed using gas chromatography (GC) to determine the concentrations of reactants and products.

-

Workup: Upon completion, the reaction mixture is cooled, and the solid catalyst is separated by filtration. The crude product is then purified by distillation to remove unreacted starting materials and any byproducts.

Continuous Fixed-Bed Reactor Synthesis

This protocol describes a continuous process for the synthesis of PGMEA, which is suitable for larger-scale production.[11][12][13]

Equipment:

-

Two fixed-bed reactors packed with a solid acid catalyst

-

Feed pumps for reactants

-

Preheater

-

Distillation column for water removal (azeotropic distillation may be used with an entrainer like benzene or cyclohexane)[12]

-

Purification (rectification) column

Procedure:

-

Feed Preparation: 1-methoxy-2-propanol and acetic acid are mixed at a specified molar ratio (e.g., 1:1 or 1.5:1).[12]

-

First Stage Reaction: The reactant mixture is preheated (e.g., to 90-110 °C) and continuously fed into the first fixed-bed reactor packed with a solid acid catalyst.[12] The reaction temperature is maintained within the range of 70-150 °C.[11]

-

Water Removal: The effluent from the first reactor, containing PGMEA, unreacted starting materials, and water, is fed into a distillation column where water is continuously removed.[12]

-

Second Stage Reaction: The dehydrated mixture from the bottom of the distillation column is fed into a second fixed-bed reactor to further increase the conversion.[12]

-

Purification: The product stream from the second reactor is sent to a rectification column. Unreacted 1-methoxy-2-propanol and acetic acid are separated and can be recycled back to the feed.[11]

-

Product Collection: The final high-purity this compound is collected from the bottom of the rectification column.[11]

Quantitative Data

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Direct Esterification

| Catalyst | Reactant Molar Ratio (PM:AA) | Temperature (°C) | Catalyst Loading | Max. Yield/Conversion | Reference |

| Amberlyst-35 | 1:3 | 80 (353 K) | 10 wt% | 78% (equilibrium yield) | [6][8] |

| NKC-9 Resin | - | - | - | 46% (PM conversion) | [6] |

| Amberlyst-15 | 1:1 | 60-100 | 14.5 g/mol-PGME | Equilibrium limited | [5] |

| Solid Acid | 1:1 | 110 | - | - | [12] |

| Solid Acid | 1.5:1 | 90 | - | - | [12] |

Table 2: Activation Energies for Direct Esterification

| Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

| NKC-9 Resin | 60.5 | [6] |

| Amberlyst-15 | 66.5 | [6] |

| Amberlyst-35 | 62.0 ± 0.2 | [14] |

Conclusion

The is a well-established process with multiple viable routes. The direct esterification of 1-methoxy-2-propanol with acetic acid using heterogeneous solid acid catalysts, particularly in a continuous process with reactive distillation, stands out as an efficient, environmentally friendly, and industrially scalable method. The use of solid acid catalysts simplifies product purification and reduces corrosive waste streams. Transesterification offers an alternative pathway that avoids the formation of water, potentially simplifying downstream processing.

For researchers and professionals in drug development and other high-tech fields, a thorough understanding of these synthesis methods is crucial for sourcing or producing high-purity PGMEA required for their specific applications. The choice of synthesis route and conditions will ultimately depend on factors such as required purity, production scale, and economic considerations. Further research into novel and more efficient catalytic systems continues to be an active area of investigation, aiming to further improve the sustainability and cost-effectiveness of this compound production.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Occupational Safety and Health Administration [osha.gov]

- 3. methoxyisopropyl acetate, 108-65-6 [thegoodscentscompany.com]

- 4. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1699327A - process for synthesizing propylene glycol methyl ether acetate (PMA) - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101337885B - Method for preparing this compound by continuous esterification reaction - Google Patents [patents.google.com]

- 12. Method for preparing this compound by continuous esterification reaction - Eureka | Patsnap [eureka.patsnap.com]

- 13. Unveiling this compound: A Versatile Chemical for Modern Applications_Chemicalbook [chemicalbook.com]

- 14. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Solubility of 1-Methoxy-2-Propyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methoxy-2-propyl acetate (PGMEA), a widely used solvent in various scientific and industrial applications, including pharmaceuticals and electronics manufacturing.[1][2][3] This document details its solubility in a range of organic solvents, provides experimental protocols for solubility determination, and illustrates a logical workflow for solvent selection.

Core Topic: this compound (PGMEA)

This compound, also known as propylene glycol monomethyl ether acetate, is a colorless liquid with a mild, ether-like odor.[4] Its molecule contains both an ether and an ester group, which imparts a unique combination of polar and non-polar characteristics.[2][3] This dual nature allows it to dissolve a wide variety of substances, making it a versatile and effective solvent.[2][3][5] It is known for its strong solvency for both polar and non-polar materials.[4]

Quantitative Solubility Data

This compound is widely reported to be freely miscible with most common organic solvents.[1][2][3] This high degree of miscibility means that it can be mixed in all proportions with these solvents to form a single, homogeneous phase. While extensive qualitative data confirms this high miscibility, specific quantitative solubility limits (e.g., in g/100 mL at a given temperature) are not commonly reported in readily available literature, as the focus is often on its complete miscibility for most practical applications.

The following table summarizes the qualitative and, where available, quantitative solubility of this compound in various organic solvents.

| Solvent Category | Specific Solvent | Solubility/Miscibility | Notes |

| Alcohols | Methanol | Miscible | PGMEA is freely miscible with alcohols.[4] |

| Ethanol | Miscible | PGMEA is freely miscible with alcohols.[4] | |

| Ketones | Acetone | Miscible | PGMEA is freely miscible with ketones.[4] |

| Methyl Ethyl Ketone | Miscible | PGMEA is freely miscible with ketones.[4] | |

| Ethers | Diethyl Ether | Miscible | PGMEA is freely miscible with ethers.[4] |

| Tetrahydrofuran (THF) | Miscible | PGMEA is freely miscible with ethers.[4] | |

| Aldehydes | Acetaldehyde | Miscible | PGMEA is freely miscible with aldehydes.[4] |

| Glycols & Glycol Ethers | Ethylene Glycol | Miscible | PGMEA is miscible with glycols and glycol ethers.[4] |

| Propylene Glycol | Miscible | PGMEA is miscible with glycols and glycol ethers.[4] | |

| Aromatic Hydrocarbons | Toluene | Miscible | Generally miscible due to its non-polar characteristics. |

| Xylene | Miscible | Generally miscible due to its non-polar characteristics. | |

| Chlorinated Solvents | Dichloromethane | Miscible | Generally miscible with common organic solvents. |

| Water | Water | 198 g/L at 20 °C | Limited miscibility with water.[1][6] |

Experimental Protocols for Solubility Determination

For a precise determination of miscibility or solubility of a liquid like this compound in an organic solvent, a visual miscibility test is a common and straightforward method. For cases where partial solubility is suspected, a more quantitative approach would be necessary.

Protocol 1: Visual Miscibility Determination

This protocol is adapted from general laboratory practices and the principles outlined in ASTM D1722 for determining the miscibility of water-soluble solvents.[7][8][9][10][11]

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible with a given organic solvent at various proportions.

Materials:

-

This compound (PGMEA), high purity

-

Test solvent, high purity

-

Graduated cylinders or volumetric pipettes (various sizes)

-

Clean, dry test tubes with stoppers or screw caps

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Ensure all glassware is clean and completely dry to avoid any interference from contaminants.

-

Initial Miscibility Test (1:1 Ratio):

-

Using a clean pipette, transfer 5 mL of this compound into a test tube.

-

Add 5 mL of the test solvent to the same test tube.

-

Stopper the test tube and invert it several times or use a vortex mixer for 30 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

-

Observation:

-

Miscible: The mixture will be a single, clear, and homogenous liquid phase with no signs of separation or cloudiness.

-

Immiscible: Two distinct layers will be visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

-

Testing Various Proportions: To confirm complete miscibility, it is recommended to repeat the test with different ratios of PGMEA to the test solvent (e.g., 1:9, 9:1, 1:4, 4:1). The absence of phase separation at all tested proportions indicates full miscibility.

-

Temperature Control (Optional): For applications where temperature is a critical factor, the miscibility test can be performed by placing the test tubes in a constant temperature bath for a specified period before and after mixing.

Protocol 2: Quantitative Solubility Determination (for partially miscible systems)

Should a solvent be identified as only partially miscible with this compound, a quantitative determination of the solubility limit can be performed.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a given temperature.

Materials:

-

This compound (PGMEA), high purity

-

Test solvent, high purity

-

Airtight, sealable vials or flasks

-

Constant temperature shaker bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., NMR)

-

Syringes and filters

Procedure:

-

Sample Preparation:

-

In a series of vials, add a known volume of the test solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and a separate phase of PGMEA is present.

-

Seal the vials tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Extraction and Analysis:

-

After equilibration, stop the agitation and allow the phases to separate completely while still in the temperature bath.

-

Carefully extract a known volume of the solvent-rich phase using a syringe, ensuring not to disturb the PGMEA-rich phase.

-

Filter the extracted sample to remove any undissolved microdroplets.

-

Analyze the concentration of this compound in the sample using a pre-calibrated GC-FID or another appropriate analytical technique.

-

-

Data Analysis:

-

From the concentration determined by the analytical instrument and the volume of the sample taken, calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mol/L).

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent system is a critical step in many research and development processes. The following diagram illustrates a logical workflow for selecting a suitable organic solvent to be used with this compound, particularly in a drug development context.

Caption: Logical workflow for selecting a co-solvent with PGMEA.

Conclusion

This compound is a versatile solvent that is miscible with a vast array of common organic solvents, a property attributed to its unique molecular structure containing both ether and ester functionalities. This high degree of miscibility simplifies its use in multi-component solvent systems. For applications requiring precise knowledge of solubility, particularly in systems where complete miscibility is not assumed, the detailed experimental protocols provided in this guide offer a robust framework for accurate determination. The logical workflow for solvent selection further aids researchers and scientists in making informed decisions for their specific applications, ensuring optimal performance and compliance with safety and regulatory standards.

References

- 1. This compound | 108-65-6 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 1-METHOXY-2-PROPANOL ACETATE - Ataman Kimya [atamanchemicals.com]

- 5. This compound | 108-65-6 [chemicalbook.com]

- 6. Propylene glycol monomethyl ether acetate PGMEA [sigmaaldrich.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. petrolube.com [petrolube.com]

Spectroscopic Profile of 1-Methoxy-2-propyl Acetate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxy-2-propyl acetate (PGMEA), a widely used solvent in the semiconductor and electronics industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 3H | -CH(CH₃) |

| ~1.98 | Singlet | 3H | -C(O)CH₃ |

| ~3.30 | Singlet | 3H | -OCH₃ |

| ~3.35-3.45 | Multiplet | 2H | -CH₂OCH₃ |

| ~4.95 | Multiplet | 1H | -CH(CH₃) |

¹³C NMR Data [1]

| Chemical Shift (ppm) | Assignment |

| ~20.0 | -CH(CH₃) |

| ~21.0 | -C(O)CH₃ |

| ~58.0 | -OCH₃ |

| ~70.0 | -CH₂OCH₃ |

| ~75.0 | -CH(CH₃) |

| ~170.0 | -C(O)CH₃ |

Infrared (IR) Spectroscopy[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1120 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)[1][4][5]

| m/z | Relative Intensity | Assignment |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - OCH₃]⁺ |

| 87 | Moderate | [M - OCCH₃]⁺ |

| 73 | High | [CH₃OCH₂CH(CH₃)]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher.[2] The sample is prepared by dissolving a few milligrams of this compound in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The data is acquired at room temperature, and the resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3][4] For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is commonly acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like this compound.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

References

toxicological data of 1-Methoxy-2-propyl acetate for lab use

An In-Depth Toxicological Guide to 1-Methoxy-2-Propyl Acetate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PGMEA), a widely used solvent in laboratory and industrial settings, exhibits a generally low order of acute toxicity. This guide provides a comprehensive overview of its toxicological profile, including quantitative data from key studies, detailed experimental methodologies based on international guidelines, and visual representations of metabolic and experimental workflows. The primary effects observed at high concentrations are irritation to the eyes and respiratory tract, and central nervous system depression. It is not considered a skin sensitizer or a mutagen. Repeated exposure to high vapor concentrations has been shown to cause degeneration of the olfactory epithelium in animal studies. This document is intended to serve as a technical resource for laboratory personnel to ensure safe handling and informed risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 108-65-6 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, ether-like | [1][2] |

| Boiling Point | 146 °C (302 °F) | [3][4] |

| Melting Point | -66 °C (-87 °F) | [1] |

| Flash Point | 42 °C (108 °F) | [4] |

| Vapor Pressure | 3.6 - 4.9 mbar at 20 °C | [4][5] |

| Water Solubility | 1.98 x 10⁵ mg/L at 25 °C | [1] |

| log Kow | 0.56 - 1.2 | [1] |

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Acute Toxicity

| Endpoint | Route | Species | Value | Reference |

| LD₅₀ | Oral | Rat | 6,190 - 8,532 mg/kg | [4][5] |